molecular formula C11H10FNS B1403119 2-(4-Fluorophenyl)-4,5-dimethylthiazole CAS No. 788821-32-9

2-(4-Fluorophenyl)-4,5-dimethylthiazole

Cat. No. B1403119
M. Wt: 207.27 g/mol
InChI Key: MZXJDDDJYBWOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Fluorophenyl)-4,5-dimethylthiazole” is a chemical compound. However, there is limited information available specifically for this compound12345.



Synthesis Analysis

There is no specific information available on the synthesis of “2-(4-Fluorophenyl)-4,5-dimethylthiazole”. However, a method for synthesizing a similar compound, “2-(4-fluorophenyl) thiophene”, has been reported6. This method involves preparing 4-fluorophenylboronic acid and then using it to prepare 2-(4-fluorophenyl) thiophene6.



Molecular Structure Analysis

The molecular structure analysis of “2-(4-Fluorophenyl)-4,5-dimethylthiazole” is not directly available. However, a study on “2-(4-fluoro-phenyl)-ethylamine” provides insights into the effects of fluorine substitution on the conformational landscape of molecules78910.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “2-(4-Fluorophenyl)-4,5-dimethylthiazole”. However, a study on “2-(4-fluoro-phenyl)-ethylamine” discusses the consequences of fluorine substitution at the para position11.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenyl)-4,5-dimethylthiazole” are not directly available. However, a related compound “4-Fluorophenacyl chloride” has been reported with properties such as refractive index, boiling point, and density1314.


Scientific Research Applications

Synthesis and Structural Characterization

  • 2-(4-Fluorophenyl)-4,5-dimethylthiazole has been synthesized and characterized structurally. These compounds are crystallized from dimethylformamide solvent, suitable for structure determination by single crystal diffraction. The molecule is essentially planar except for one of the fluorophenyl groups, which is oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Antifungal Activity

  • The antimicrobial and antifungal activities of fluorophenyl-containing derivatives, including those similar to 2-(4-Fluorophenyl)-4,5-dimethylthiazole, have been studied. Some compounds demonstrated significant activity against bacteria like Staphylococcus aureus and fungi like Candida albicans (Бігдан, 2021).

Anti-Tumor Activities

  • Studies on 2-(4-Fluorophenyl)-4,5-dimethylthiazole derivatives have shown potent anticancer activities. These compounds have been effective against various cancer cell lines, suggesting their potential as anti-cancer agents (Huang et al., 2012).

Neuroprotective Activities

  • Derivatives of 2-(4-Fluorophenyl)-4,5-dimethylthiazole have exhibited neuroprotective activities. In particular, their efficacy in neuronal cell cultures exposed to neurotoxic agents has been noted, indicating potential applications in neuroprotection (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Quantum-Chemical Studies

  • Quantum-chemical studies have been conducted on derivatives of 2-(4-Fluorophenyl)-4,5-dimethylthiazole. These studies are crucial for understanding the molecular properties and potential interactions of these compounds with biological targets (Jayabharathi et al., 2011).

Safety And Hazards

Future Directions

There is no specific information available on the future directions of “2-(4-Fluorophenyl)-4,5-dimethylthiazole”. However, a review of the biological potential of indole derivatives suggests that these compounds have diverse biological activities and immense potential to be explored for newer therapeutic possibilities19.


Please note that the information provided is based on the closest available data and may not be entirely accurate for “2-(4-Fluorophenyl)-4,5-dimethylthiazole”. It’s always recommended to refer to the original sources or consult with a professional for accurate information.


properties

IUPAC Name

2-(4-fluorophenyl)-4,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXJDDDJYBWOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-4,5-dimethylthiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-4,5-dimethylthiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-4,5-dimethylthiazole
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorophenyl)-4,5-dimethylthiazole
Reactant of Route 4
Reactant of Route 4
2-(4-Fluorophenyl)-4,5-dimethylthiazole
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorophenyl)-4,5-dimethylthiazole
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorophenyl)-4,5-dimethylthiazole

Citations

For This Compound
1
Citations
M Kaloğlu, N Özdemir, İ Özdemir - Applied Organometallic …, 2022 - Wiley Online Library
Recently, PEPPSI‐type palladium‐complexes bearing N‐heterocyclic carbene (NHC) ligand have commonly been used as the effective catalysts in the direct arylation of heteroaromatic …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.